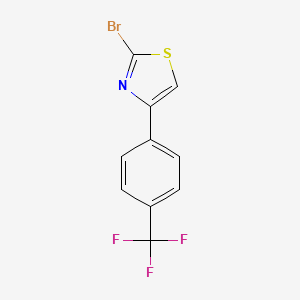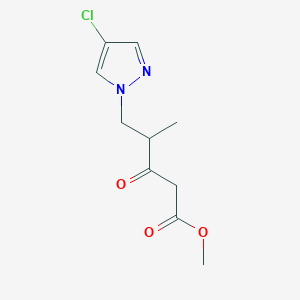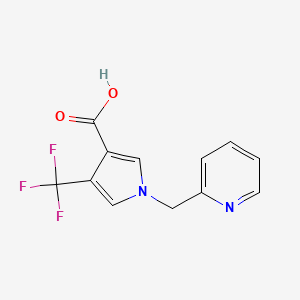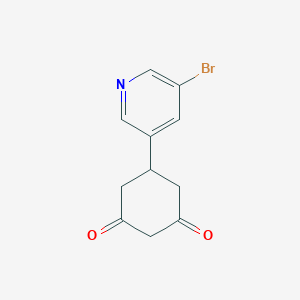
5-(5-Bromopyridin-3-yl)cyclohexane-1,3-dione
Overview
Description
5-(5-Bromopyridin-3-yl)cyclohexane-1,3-dione is a chemical compound with the molecular formula C11H10BrNO2 . It has a molecular weight of 268.109 g/mol . This compound belongs to the category of halides .
Synthesis Analysis
The synthesis of similar compounds has been achieved starting from cyclohexan-1,3-dione through multi-component reactions . These reactions have been used to produce a variety of fused pyran, pyridine, and thiophene derivatives . The structures of the synthesized compounds were confirmed by Fourier-transform infrared spectroscopy, 1H nuclear magnetic resonance (NMR), and 13C NMR spectral data .Molecular Structure Analysis
The molecular structure of 5-(5-Bromopyridin-3-yl)cyclohexane-1,3-dione is represented by the formula C11H10BrNO2 . This indicates that the molecule is composed of 11 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
Cyclohexan-1,3-dione has been used in multi-component reactions to synthesize a variety of compounds, including fused pyran, pyridine, and thiophene derivatives . The presence of an electronegative Cl group within the molecule was found to be responsible for its high activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(5-Bromopyridin-3-yl)cyclohexane-1,3-dione include a molecular weight of 268.109 g/mol .Scientific Research Applications
Receptor Activity Research
Research has explored the receptor activity of compounds structurally related to 5-(5-Bromopyridin-3-yl)cyclohexane-1,3-dione. N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione were synthesized and tested for their affinity towards serotonin 5-HT1A and 5-HT2A receptors. These compounds, especially those with a cyclohexane moiety in the 3-position of the pyrrolidine-2,5-dione ring, showed potent 5-HT1A ligand properties and distinct affinities for 5-HT2A receptors. This indicates the role of the spacer between the amide fragment and 4-arylpiperazine moiety, as well as the size of the cycloalkyl ring at the 3-position of the pyrrolidine-2,5-dione ring in defining the functional 5-HT1A/5-HT2A properties of these compounds (Obniska et al., 2006).
Inhibition of Hydroxyphenylpyruvate Dioxygenase
A cyclohexane-1,3-dione derivative, 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC), was found to be a potent, time-dependent reversible inhibitor of hydroxyphenylpyruvate dioxygenase (HPPD). The inhibition of HPPD by NTBC causes tyrosinemia, a condition that has been leveraged in the development of pharmacological therapy for hereditary disorders like tyrosinemia I. The study of NTBC provides insights into how cyclohexane-1,3-dione derivatives can impact tyrosine catabolism and suggests potential therapeutic applications (Ellis et al., 1995).
Anticonvulsant Activity
Derivatives of spirosuccinimides, structurally related to 5-(5-Bromopyridin-3-yl)cyclohexane-1,3-dione, have been synthesized and their anticonvulsant activity was evaluated. Compounds such as N-(2-methoxyphenyl)- and N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-diones showed potential in inhibiting seizures at certain dosages in animal models, indicating their relevance in designing anticonvulsant medications (Obniska et al., 2009).
Future Directions
properties
IUPAC Name |
5-(5-bromopyridin-3-yl)cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-9-1-8(5-13-6-9)7-2-10(14)4-11(15)3-7/h1,5-7H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEKNDQRLLEKBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)CC1=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Bromopyridin-3-yl)cyclohexane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
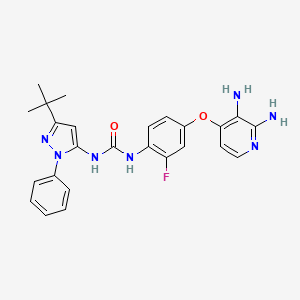
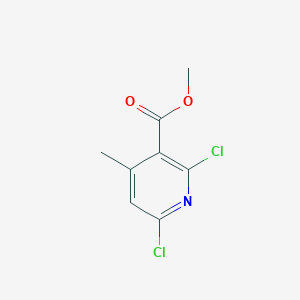
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1394250.png)
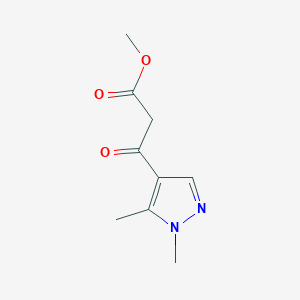
![2-tert-Butyl-9-hydroxy-7,8-dihydro-5H-1,4,6,9a-tetraaza-cyclopenta[b]naphthalene-6-carboxylic acid tert-butyl ester](/img/structure/B1394254.png)
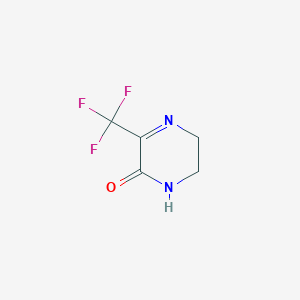
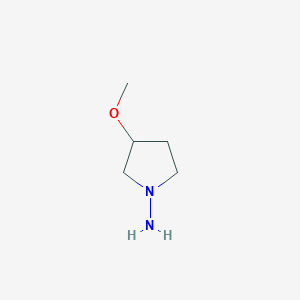
![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)
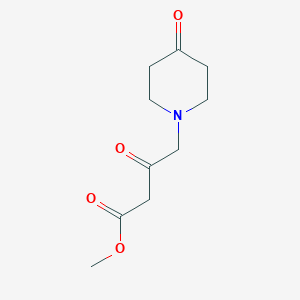
![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)
